(R)C(R)S-S-Propylcysteine sulfoxide
Description
Overview of S-Alk(en)ylcysteine Sulfoxides (ACSOs) in Plant Metabolism
S-alk(en)ylcysteine sulfoxides (ACSOs) are distinctive, non-protein sulfur-containing amino acids that are characteristic secondary metabolites of plants belonging to the genus Allium, which includes onions, garlic, and leeks. nih.govnih.gov These compounds are the stable, odorless precursors to the volatile and pungent molecules responsible for the characteristic flavors and aromas of these plants. nih.govnih.gov The biosynthesis of ACSOs is believed to originate from glutathione (B108866), undergoing a series of enzymatic reactions that may include the alk(en)ylation of the cysteine in glutathione, followed by cleavage and oxidation to form the final ACSO. nih.govnih.gov
In the intact plant cells, ACSOs are located in the cytoplasm, while the enzyme alliinase is sequestered in the vacuole. nih.govnih.gov This separation prevents any chemical reaction. When the plant tissue is damaged, such as through cutting or crushing, the cellular compartments are disrupted, allowing alliinase to come into contact with the ACSOs. nih.govrsc.org The enzyme then rapidly cleaves the ACSOs into sulfenic acids, pyruvate, and ammonia. nih.govnih.gov These resulting sulfenic acids are highly reactive and undergo further spontaneous reactions to produce a variety of volatile sulfur compounds, such as thiosulfinates. nih.govmdpi.com
The primary ACSOs found in Allium species include S-methyl-L-cysteine sulfoxide (B87167) (methiin), S-allyl-L-cysteine sulfoxide (alliin), S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin), and S-propyl-L-cysteine sulfoxide (propiin). nih.govresearchgate.net The specific profile and concentration of these ACSOs vary significantly among different Allium species, contributing to their unique sensory properties. nih.govcabidigitallibrary.org
Significance of (R)C(R)S-S-Propylcysteine Sulfoxide as a Constituent of Allium Plants
The biosynthesis of these flavor precursors is a complex process, and there is evidence to suggest that the synthesis of each ACSO may be regulated differently, depending on environmental factors like sulfur availability. nih.gov For instance, studies have shown that the concentration of these compounds can differ between the foliage and bulbs of the same plant and vary depending on the specific Allium species. cabidigitallibrary.org
The following table provides a summary of the distribution of major ACSOs in common Allium species.
| Allium Species | Common Name | Major ACSOs Present |
| Allium cepa | Onion | Isoalliin (B1237514), Methiin, Propiin nih.govmdpi.com |
| Allium sativum | Garlic | Alliin (B105686), Methiin nih.govnih.gov |
| Allium porrum | Leek | Propiin, Alliin nih.gov |
| Allium fistulosum | Welsh Onion | Alliin, Methiin nih.gov |
Stereochemical Considerations in Allium Sulfur Chemistry
The biological activity and chemical transformations of S-alk(en)ylcysteine sulfoxides are highly dependent on their stereochemistry. These molecules possess two stereocenters: one at the α-carbon of the cysteine residue and another at the sulfur atom. In nature, the cysteine residue is consistently found in the L-configuration, which corresponds to an (R) configuration at the carbon atom (RC). acs.org
The sulfur atom is also a chiral center, leading to the possibility of two diastereomers for each ACSO: (RC)(RS) and (RC)(SS). However, only the (+)-isomers, which have the (R) configuration at the sulfur atom (RS), are naturally occurring in Allium plants. acs.org Therefore, the naturally occurring S-propylcysteine sulfoxide is specifically the (+)-S-propyl-L-cysteine sulfoxide, designated as (RC)(RS)-S-propylcysteine sulfoxide.
This stereospecificity is crucial for the enzymatic activity of alliinase. The enzyme is highly selective for the natural (+)-diastereomers of ACSOs. This specificity ensures the efficient production of sulfenic acids and subsequent volatile compounds upon tissue damage. The precise three-dimensional structure of the ACSO molecule is essential for it to fit into the active site of the alliinase enzyme and undergo cleavage.
The table below details the concentrations of various ACSOs in different parts of garlic plants, illustrating the natural abundance of these compounds.
| Plant Part | Alliin (mg/g fw) | Methiin (mg/g fw) | Isoalliin (mg/g fw) |
| Leaves | 1.92 | 0.44 | 0.07 |
| Pseudostems | 1.57 | 0.27 | 0.08 |
| Bulbs | 1.71 | 0.20 | 0.13 |
Source: Data compiled from studies on garlic morphotypes. doaj.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-propylsulfinylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKMSAGUCSIIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939013 | |
| Record name | 3-(Propane-1-sulfinyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)C(R)S-S-Propylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17795-25-4, 17795-24-3, 17935-27-2 | |
| Record name | 3-(Propylsulfinyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC513365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Propane-1-sulfinyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)C(R)S-S-Propylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 162 °C | |
| Record name | (R)C(R)S-S-Propylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of R C R S S Propylcysteine Sulfoxide
Precursor Derivation: Sulfate (B86663) Assimilation and Cysteine Integration
The journey to S-propylcysteine sulfoxide (B87167) begins with the uptake of inorganic sulfate from the soil by the plant's roots. wikipedia.org This sulfate is then transported throughout the plant and undergoes a series of enzymatic reactions to be reduced to sulfide (B99878). wikipedia.org This process, known as sulfate assimilation, is crucial for incorporating sulfur into essential organic molecules. wikipedia.orgresearchgate.net
The key steps in sulfate assimilation are as follows:
Activation: Sulfate is activated by the enzyme ATP sulfurylase, forming adenosine (B11128) 5'-phosphosulfate (APS). nih.gov
Reduction to Sulfite (B76179): APS is then reduced to sulfite by the enzyme APS reductase. nih.gov
Reduction to Sulfide: Sulfite is further reduced to sulfide by sulfite reductase. wikipedia.orgnih.gov
Once sulfide is formed, it is incorporated into the amino acid cysteine. This reaction is catalyzed by the enzyme O-acetylserine (thiol) lyase, which combines sulfide with O-acetylserine. wikipedia.org Cysteine then serves as the primary sulfur donor for the synthesis of a wide array of sulfur-containing compounds, including the S-alk(en)ylcysteine sulfoxides. wikipedia.org
Proposed Biosynthetic Routes to S-Propylcysteine Sulfoxide
The precise biosynthetic pathway leading to S-propylcysteine sulfoxide is an area of ongoing research, but several key routes have been proposed based on radiotracer experiments and the identification of intermediates. nih.gov
Involvement of γ-Glutamyl Peptides as Intermediates
A significant body of evidence points to the involvement of γ-glutamyl peptides as key intermediates in the biosynthesis of S-alk(en)ylcysteine sulfoxides. researchgate.netcapes.gov.br Pulse-chase experiments using radiolabeled sulfate have shown that the label first appears in γ-glutamyl peptides before being detected in the final sulfoxide products. capes.gov.br This suggests a pathway where the S-propyl group is first attached to glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a prominent γ-glutamyl peptide. nih.govresearchgate.netnih.gov The subsequent steps would then involve the sequential removal of the glycine (B1666218) and γ-glutamyl residues. researchgate.net
Role of S-Alk(en)ylation of Cysteine or Glutathione
The introduction of the propyl group onto the sulfur atom is a critical step known as S-alk(en)ylation. It is believed that this occurs through the reaction of either cysteine or, more likely, glutathione with a propyl donor molecule. nih.govresearchgate.net The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides is thought to be initiated by the S-alk(en)ylation of glutathione. researchgate.net This is then followed by the removal of the glycyl and γ-glutamyl groups and finally S-oxygenation. researchgate.net
Enzymology of (R)C(R)S-S-Propylcysteine Sulfoxide Formation
The enzymatic machinery responsible for converting the initial precursors into S-propylcysteine sulfoxide is complex and involves several key enzymes that ensure the correct stereochemistry of the final product.
Identification and Characterization of Key Enzymes (e.g., γ-Glutamyl Transpeptidases, S-Oxygenases)
γ-Glutamyl Transpeptidases (GGTs): These enzymes are crucial for the processing of the γ-glutamyl peptide intermediates. researchgate.netnih.gov GGTs catalyze the removal of the γ-glutamyl moiety from compounds like S-propyl-γ-glutamylcysteine. researchgate.netbiorxiv.org Several GGT genes have been identified in Allium species, and their encoded enzymes have been shown to be active in this part of the biosynthetic pathway. researchgate.net
S-Oxygenases: The final step in the formation of S-propylcysteine sulfoxide is the oxidation of the sulfur atom. This reaction is catalyzed by a flavin-containing S-oxygenase. nih.gov The recent identification of such an enzyme involved in the biosynthesis of alliin (B105686) (S-allylcysteine sulfoxide) in garlic provides strong evidence for a similar mechanism in the formation of other S-alk(en)ylcysteine sulfoxides. nih.gov
Enzymatic Transformations of R C R S S Propylcysteine Sulfoxide
The Alliinase Reaction and Its Catalytic Mechanism
Alliinase (EC 4.4.1.4), a C-S lyase, is responsible for the characteristic flavor development in Allium species. bohrium.comnih.gov In intact plant cells, alliinase is segregated from its substrate, S-alk(en)yl cysteine sulfoxides. bohrium.comnih.gov When the plant tissue is damaged (e.g., by cutting or crushing), the enzyme and substrate come into contact, triggering a rapid enzymatic reaction. nih.gov This reaction cleaves the carbon-sulfur bond of the cysteine sulfoxide (B87167). mdpi.com The catalytic activity of alliinase is influenced by factors such as pH and temperature. bohrium.comnih.gov
The catalytic activity of alliinase is dependent on the presence of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which acts as an essential coenzyme. bohrium.comacs.org PLP is involved in a wide array of enzymatic reactions involving amino acids, including transamination, decarboxylation, and elimination reactions. acs.orgdrugbank.com In the alliinase reaction, the aldehyde group of PLP forms a Schiff base (an external aldimine) with the amino group of the S-propyl-L-cysteine sulfoxide substrate. acs.orgdrugbank.com This initial binding is a crucial step that facilitates the subsequent catalytic steps. The general mechanism for PLP-dependent enzymes involves the formation of a resonance-stabilized intermediate, which allows for the cleavage of bonds at the Cα and Cβ positions of the amino acid. acs.orgmdpi.com
Following the formation of the PLP-substrate complex, the alliinase enzyme catalyzes the α,β-elimination of the S-propyl group. This results in the cleavage of the C-S bond, releasing three initial products: propylsulfenic acid (CH₃CH₂CH₂SOH), pyruvate, and ammonia. bohrium.commdpi.com Propylsulfenic acid is a highly reactive and unstable intermediate. mdpi.comnih.gov Its transient nature means it quickly participates in further non-enzymatic reactions. mdpi.com
Non-Enzymatic Conversion Pathways of Propylsulfenic Acid
The unstable propylsulfenic acid generated from the alliinase reaction undergoes a series of spontaneous non-enzymatic conversions, leading to the formation of a complex mixture of sulfur-containing compounds. mdpi.comnih.gov
One of the primary pathways for propylsulfenic acid is a self-condensation reaction. Two molecules of propylsulfenic acid condense to form one molecule of di-n-propyl thiosulfinate (CH₃CH₂CH₂S(O)SCH₂CH₂CH₃). researchgate.netacs.org Thiosulfinates are the initial, relatively stable products responsible for the pungent aroma of freshly cut Allium vegetables. bohrium.comnih.gov These compounds are themselves thermally unstable and can undergo further rearrangements and decompositions. bohrium.com If different types of sulfenic acids are present (for example, from the breakdown of other S-alk(en)yl cysteine sulfoxides), mixed thiosulfinates can also be formed. researchgate.net
The thiosulfinates formed from propylsulfenic acid are precursors to a wide array of volatile sulfur compounds. bohrium.com These compounds contribute significantly to the characteristic flavor and aroma profiles of onions and related vegetables. nih.govacs.org The decomposition of di-n-propyl thiosulfinate can lead to the formation of various sulfides, including di-n-propyl disulfide and di-n-propyl trisulfide. nih.govnih.gov In onions, a portion of the propanesulfenic acid is also rearranged by the lachrymatory factor synthase enzyme to produce propanethial S-oxide, the compound responsible for the tearing effect. acs.org The complex mixture of these volatile compounds, which can also include dimethyl and methylpropyl disulfides and trisulfides, defines the final sensory properties of the vegetable. nih.gov
Natural Occurrence and Distribution of R C R S S Propylcysteine Sulfoxide
Distribution Across Allium Species and Cultivars
The presence and concentration of propiin vary significantly among different Allium species and even between cultivars of the same species.
While isoalliin (B1237514) (trans-S-1-propenyl-L-cysteine sulfoxide) is typically the most abundant flavor precursor in onions (Allium cepa), propiin is also present, albeit generally in lower concentrations. cabidigitallibrary.orgmdpi.com Research on various onion cultivars has shown a range in propiin content, influenced by genetic makeup and cultivation conditions. For instance, a study on heat-treated onions reported propiin levels to be between 0.15 and 1.67 g/100 g of dry weight, depending on the cooking method. nih.gov Another study noted that in certain yellow onion varieties, propyl-L-cysteine sulfoxides were not detected at all using a modified gas chromatography method. nih.gov
Table 1: Propiin Content in Processed Onion (Allium cepa)
| Processing Method | Propiin Content ( g/100 g dry weight) |
|---|---|
| Boiled | Decreased (32.6-69.4% reduction in total ACSOs) |
| Fried | Increased (34.2-568.0% increase in total ACSOs) |
| Steamed | Increased (34.2-568.0% increase in total ACSOs) |
| Microwaved | Increased (34.2-568.0% increase in total ACSOs) |
Source: Based on data from a study on changes in organosulfur compounds during heat treatment. nih.gov
Table 2: Presence of Propiin in Selected Allium Species
| Allium Species | Common Name | Presence of Propiin |
|---|---|---|
| Allium cepa | Onion | Present in some cultivars |
| Allium sativum | Garlic | Not reported as a major component |
| Allium fistulosum | Welsh Onion | Data not readily available |
Source: Synthesized from multiple studies on Allium chemistry. cabidigitallibrary.orgacs.orgnih.govresearchgate.netgrowveg.com
Quantitative Variability of (R)C(R)S-S-Propylcysteine Sulfoxide (B87167) in Plant Tissues
The concentration of propiin in Allium plants is not static and can be influenced by a variety of internal and external factors.
Genetic diversity within Allium cepa is a primary determinant of the chemical composition, including the levels of specific sulfoxides. mdpi.com The variation in propiin content among different onion cultivars highlights the role of their genetic background. While specific genes controlling propiin synthesis have not been as extensively studied as those for other flavor precursors, the varied presence of this compound across cultivars points to a strong genetic influence. mdpi.com For example, some cultivars may have metabolic pathways that favor the production of other sulfoxides over propiin.
Table 3: Effect of Sulfur Fertilization on Propyl Cysteine Sulfoxide in Onion
| Treatment | Fold Increase in Propyl Cysteine Sulfoxide |
|---|---|
| Sulfur-fertilized | 1.2 |
| Control | 1.0 |
Source: Based on data from a study on the effects of sulfur fertilization on onion quality. researchgate.net
The concentration of propiin is dynamic throughout the life cycle of the onion plant and continues to change during post-harvest storage. Studies have shown that during storage, the levels of (+)-S-propyl-L-cysteine sulfoxide tend to decrease in some onion cultivars. ishs.org This decline is part of a complex series of biochemical changes that occur in the bulb, which also involve fluctuations in other sulfoxides and their precursors. The specific conditions of storage, such as temperature and duration, can influence the rate of these changes.
Table 4: Trend of Propiin Levels in Onion Cultivars During Storage
| Cultivar | Trend During Storage |
|---|---|
| 'Granex 33' | Decrease |
| 'Dehydrator #3' | Decrease |
| 'Pukekohe' | Decrease |
Source: Based on a study of S-alk(en)yl cysteine sulfoxide changes during storage. ishs.org
Advanced Analytical Methodologies for Research on R C R S S Propylcysteine Sulfoxide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of S-alk(en)ylcysteine sulfoxides, providing the means to separate these compounds from complex matrices for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids and their derivatives due to its versatility and efficiency. sigmaaldrich.com While specific HPLC methods for propiin are not extensively detailed in the provided context, the principles for analyzing similar compounds are well-established. For instance, the analysis of related polar molecules like Cysteine-S-sulfate is achieved using columns that employ a combination of anion-exchange and reversed-phase mechanisms. sielc.com This approach allows for the retention and separation of highly polar compounds. sielc.com HPLC is often used as a comparative method in studies involving S-alk(en)ylcysteine sulfoxides. nih.govnih.gov The detection in HPLC systems can be accomplished using various detectors, including mass spectrometry (LC-MS), evaporative light scattering (ELSD), or UV detectors, depending on the analytical requirements. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of S-propylcysteine sulfoxide (B87167), although it requires a derivatization step to increase the volatility of this polar amino acid derivative. sigmaaldrich.comnih.gov The goal of derivatization is to replace active hydrogens on polar functional groups with nonpolar moieties, thereby improving the compound's chromatographic behavior. sigmaaldrich.com
A common method involves derivatization with silylating reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov In one established method, S-propyl-L-cysteine sulfoxide is converted into its tert-butyldimethylsilyl derivative, which is then separated on a nonpolar capillary column. nih.gov Mass spectrometry confirms the incorporation of three TBDMS groups. nih.gov Another approach for S-alk(en)ylcysteine sulfoxides involves derivatization with ethyl chloroformate, followed by reduction. nih.gov This GC-based method is noted for its high sensitivity, excellent resolution, and the ability to identify unknown compounds via GC-MS. nih.gov
The derivatized compounds produce characteristic fragments in the mass spectrometer, allowing for confident identification and quantification using selected ion monitoring (SIM). nih.gov
Table 1: GC-MS Fragmentation Data for Derivatized S-alk(en)ylcysteine Sulfoxides
| Compound | Derivatization Reagent | Key Mass Fragment (m/z) | Fragment Description | Reference |
|---|---|---|---|---|
| S-propyl-L-cysteine sulfoxide | TBDMS | 464 | Major peak (tert-butyl function eliminated ion) | nih.gov |
| Generic Amino Acid Side Chain | TBDMS | 302 | Base peak (amino acid side chain eliminated ion) | nih.gov |
| S-methyl-L-cysteine sulfoxide | TBDMS | 436 | Major peak (tert-butyl function eliminated ion) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers high sensitivity and specificity for the analysis of cysteine sulfoxides without the need for derivatization. These methods are advantageous for their simple and rapid sample preparation. nih.gov
An LC-MS/MS method developed for the quantification of the related compound S-methyl-l-cysteine sulfoxide (SMCSO) in human plasma and urine demonstrates the power of this technique. nih.gov The method utilizes isotope-labelled internal standards for accurate quantification and has been validated according to rigorous guidelines. nih.gov LC-HRMS is particularly useful for qualitative profiling, where a targeted analysis is performed by searching for compounds based on their exact mass (with a mass tolerance typically around 5 ppm), as well as their isotopic and fragmentation patterns. mdpi.com This approach has been successfully used to identify a wide range of phytochemicals in complex extracts. mdpi.com
Table 2: Validation Parameters for LC-MS/MS Analysis of a Cysteine Sulfoxide Analogue (SMCSO)
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | Urine | 0.03 µM | nih.gov |
| Limit of Detection (LOD) | Plasma | 0.02 µM | nih.gov |
| Linearity (r²) | All matrices | > 0.9987 | nih.gov |
| Quantification Accuracy | Not specified | 98.28 ± 5.66% | nih.gov |
Spectroscopic Approaches for Structural Elucidation and Stereochemical Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of compounds like propiin. researchgate.net High-resolution mass spectrometry provides exact mass measurements, which are critical for determining the elemental composition of the molecule. mdpi.com
Application of Single-Cell Metabolomics for Propiin Detection
Single-cell metabolomics is an emerging field that allows for the measurement of metabolic profiles within individual cells, revealing cellular heterogeneity that is hidden in bulk analysis. nih.govnih.gov This technology integrates microscopy with imaging mass spectrometry to provide spatial profiling of metabolites, lipids, and other small molecules in their native tissue context. youtube.com
While the direct application of single-cell metabolomics to propiin has not been explicitly documented, the technology holds significant promise. Techniques like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry can achieve spatial resolutions of 5-10 micrometers, sufficient to analyze individual cells. youtube.com This could be applied to plant tissues, such as those from Allium species, to map the distribution of propiin within different cell types. This would provide unprecedented insights into its biosynthesis, transport, and storage at a subcellular level. nih.govyoutube.com The main challenges in single-cell metabolomics are the extremely small sample volumes and the low concentrations of many metabolites, which push the limits of detection sensitivity. youtube.com
Methodological Advancements in Isomer and Diastereomer Differentiation
Differentiating the various isomers and diastereomers of (R)C(R)S-S-Propylcysteine sulfoxide is a significant analytical challenge due to the presence of multiple chiral centers. Advanced methodologies are required to separate and identify these closely related structures.
Research on analogous compounds, such as S-(2-carboxyethyl)-l-cysteine sulfoxide, has shown that diastereomers can be recognized using ion-exchange chromatography. mdpi.com Furthermore, fractional crystallization can be used to separate the epimers from a mixture, which can then be analyzed individually. mdpi.com The absolute structures of the separated epimers can be definitively established through X-ray diffraction analysis. mdpi.com Polarimetry, which measures the rotation of plane-polarized light, also serves as a crucial tool for distinguishing between different stereoisomers. mdpi.com The development and refinement of these chromatographic and crystallographic techniques are vital for the stereospecific analysis of propiin and for understanding the biological significance of each specific isomer.
Perspectives in Plant Biochemistry and Metabolic Engineering
Genetic Manipulation Strategies for Modulating (R)C(R)S-S-Propylcysteine Sulfoxide (B87167) Content
Modulating the concentration of S-propylcysteine sulfoxide in Allium species is a key objective for enhancing flavor profiles and nutritional value. Genetic manipulation offers precise strategies to achieve this by targeting the underlying biosynthetic and regulatory pathways.
The biosynthesis of S-alk(en)ylcysteine sulfoxides is believed to originate from glutathione (B108866) and cysteine, proceeding through a series of enzymatic steps including glutamylation, S-alk(en)ylation, S-oxygenation, and deglutamylation. nih.govnih.gov While the complete pathway for S-propylcysteine sulfoxide is not yet fully elucidated, key enzymatic steps can be inferred from studies on related compounds like alliin (B105686) in garlic. A crucial step is the S-oxygenation of S-propyl-L-cysteine. In garlic, a flavin-containing monooxygenase, AsFMO1, has been identified as the enzyme responsible for converting S-allyl-L-cysteine to alliin. researchgate.net It is highly probable that a homologous FMO catalyzes the formation of S-propylcysteine sulfoxide.
Traditional breeding and interspecific hybridization have also shown potential. Cross-breeding experiments between different Allium species have resulted in progeny with novel profiles and increased quantities of cysteine sulfoxides. researchgate.net Additionally, agronomic approaches such as biofortification with sulfur can enhance the substrate pool, leading to higher accumulation of these compounds. researchgate.net Beyond plants, the feasibility of producing these compounds has been demonstrated through metabolic engineering in microorganisms. Genetically engineered Escherichia coli has been successfully used as a biocatalyst for the synthesis of various S-substituted-l-cysteine sulfoxides, highlighting the potential of biotechnological production platforms. nih.gov
Table 1: Potential Genetic Targets for Modulating S-Propylcysteine Sulfoxide Content
| Gene/Enzyme Target | Proposed Function in Biosynthesis | Manipulation Strategy | Potential Outcome |
| Flavin-containing Monooxygenase (FMO) | Catalyzes the S-oxygenation of S-propyl-L-cysteine to form the sulfoxide. researchgate.net | Overexpression or knockout/knockdown (e.g., via CRISPR/Cas9). | Increase or decrease in final S-propylcysteine sulfoxide content. |
| γ-Glutamyl Transpeptidase (GGT) | Involved in the deglutamylation of γ-glutamyl-S-propyl-L-cysteine intermediates. nih.gov | Modify expression to influence the rate of precursor processing. | Altered flux through different branches of the biosynthetic pathway. |
| Cysteine Synthase | Catalyzes the final step of cysteine biosynthesis, the precursor for all sulfoxides. | Overexpression to increase the pool of available cysteine. | General increase in all S-alk(en)yl cysteine sulfoxides. |
| Sulfate (B86663) Transporter (SULTR) | Responsible for the initial uptake of sulfate from the soil. nih.gov | Overexpression to enhance sulfur uptake. | Increased substrate availability for the entire sulfur assimilation pathway. |
| EIL3/SLIM1 Transcription Factor | Master regulator of the sulfur assimilation pathway. nih.gov | Modify expression to upregulate or downregulate the entire pathway. | Broad changes in the profile of sulfur-containing metabolites. |
Tissue Culture and Callus Systems for Biosynthetic Studies
Investigating the biosynthesis of complex secondary metabolites like S-propylcysteine sulfoxide in whole plants is often challenging due to developmental and environmental variables. Plant tissue culture and callus systems provide powerful in vitro platforms to overcome these complexities. These systems allow for the study of biosynthetic pathways in a controlled and axenic environment.
One of the primary applications of tissue culture in this context is for precursor feeding studies. By supplying isotopically labeled substrates, such as ³⁵S-sulfate or ¹³C-cysteine, to callus or cell suspension cultures, researchers can trace the incorporation of these labels into S-propylcysteine sulfoxide and its intermediates. This technique has been instrumental in elucidating the biosynthetic pathway of related compounds like isoalliin (B1237514) in onions. nih.gov
Furthermore, in vitro systems enable the precise manipulation of the chemical and physical environment. Researchers can systematically assess the effects of different nutrient concentrations (especially sulfur), plant growth regulators (e.g., auxins and cytokinins), and elicitors on the production of S-propylcysteine sulfoxide. This helps in identifying the optimal conditions for its synthesis and can reveal regulatory mechanisms that are difficult to study in the field.
Callus cultures are also an excellent source material for enzyme characterization. They provide a more homogeneous population of cells from which to isolate and purify the enzymes involved in the biosynthetic pathway, such as the specific FMOs or GGTs responsible for propiin synthesis. The reliable quantification of S-propylcysteine sulfoxide and other metabolites in these experiments is paramount, relying on robust analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgconicet.gov.arnih.gov
Integration of Omics Data for Comprehensive Pathway Elucidation
The sheer complexity of metabolic networks in plants necessitates a holistic approach for pathway elucidation. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for dissecting the biosynthesis of S-propylcysteine sulfoxide in Allium. nih.gov
Genomics: Despite the challenge posed by the very large genome sizes of many Allium species, advances in sequencing are providing foundational data. nih.govnih.gov Genomic information allows for the identification of candidate genes encoding biosynthetic enzymes and regulatory proteins through sequence homology to known genes from other species. ishs.org
Transcriptomics: RNA sequencing (RNA-seq) is a particularly effective tool for identifying genes involved in a specific metabolic pathway. By comparing the transcriptomes of Allium varieties with high and low levels of S-propylcysteine sulfoxide, or by analyzing gene expression changes in response to sulfur availability, researchers can identify genes whose expression patterns are strongly correlated with compound accumulation. nih.govishs.org For instance, transcriptomic studies in leek (Allium porrum) have been employed to clarify the organosulfur metabolic pathway. nih.gov
Proteomics: While transcript levels indicate the potential for enzyme production, proteomics confirms the actual presence and abundance of these proteins in the tissue. This technique can help identify the specific enzymes active in the biosynthesis of S-propylcysteine sulfoxide.
Metabolomics: This provides a quantitative snapshot of the S-propylcysteine sulfoxide and a wide array of other related metabolites within the plant tissue. nih.gov Profiling the metabolome is essential for linking gene expression data to the biochemical phenotype.
The true power of these technologies lies in their integration. For example, a quantitative trait locus (QTL) associated with high S-propylcysteine sulfoxide content can be identified through genomic mapping. Transcriptomic analysis of the genes within this QTL can then pinpoint the specific gene responsible for the trait. ishs.org This integrated, systems-biology approach allows for the construction of comprehensive gene-to-metabolite networks, providing a deep understanding of how S-propylcysteine sulfoxide synthesis is regulated and offering a more complete set of targets for metabolic engineering. nih.gov
Evolutionary Biochemistry of Sulfur Metabolism in Allium Genus
Sulfur metabolism is ancient and fundamental to life, with its origins tracing back to the earliest biochemical pathways that used inorganic sulfur compounds for energy. nih.govnih.gov In the plant kingdom, and particularly within the Allium genus, sulfur metabolism has undergone remarkable evolutionary diversification, leading to a rich chemodiversity of specialized metabolites. nih.gov
The S-alk(en)ylcysteine sulfoxides, including S-propylcysteine sulfoxide, are prime examples of this evolutionary innovation. These compounds are not essential for primary growth and development but serve critical ecological roles, primarily as defense chemicals against herbivores and microbial pathogens. nih.govnih.gov When the plant tissue is damaged, these odorless precursors are brought into contact with the vacuolar enzyme alliinase, triggering the rapid production of volatile and reactive sulfur compounds that deter pests. nih.govacs.org
The profile of these defensive compounds varies significantly across the Allium genus, reflecting distinct evolutionary trajectories shaped by different ecological pressures. For instance, S-allyl-cysteine sulfoxide (alliin) is the dominant sulfoxide in garlic (A. sativum), whereas S-(trans-1-propenyl)-cysteine sulfoxide (isoalliin) is characteristic of onion (A. cepa), and S-propylcysteine sulfoxide is found as a major component in species like leek (A. porrum). acs.org This chemical divergence is thought to be the result of gene duplication and neofunctionalization events, where enzymes from primary sulfur metabolism were recruited and adapted to produce these novel defensive compounds.
Studying the distribution of these sulfoxides in the context of the phylogenetic relationships between Allium species can provide insights into the evolution of their biosynthetic pathways. nih.govnih.gov By correlating the chemical phenotype with genetic markers, scientists can reconstruct the evolutionary history of this important class of plant secondary metabolites.
Table 2: Distribution of Major Cysteine Sulfoxides in Selected Allium Species
| Species | Common Name | Major Cysteine Sulfoxides |
| Allium sativum | Garlic | S-allyl-cysteine sulfoxide (alliin) acs.org |
| Allium cepa | Onion | S-(trans-1-propenyl)-cysteine sulfoxide (isoalliin) researchgate.netacs.org |
| Allium porrum | Leek | S-propyl-cysteine sulfoxide (propiin), S-methyl-cysteine sulfoxide (methiin) acs.org |
| Allium ursinum | Wild Garlic/Ramsons | S-methyl-cysteine sulfoxide (methiin) acs.org |
Q & A
Q. What are the standard methodologies for synthesizing (R)C(R)S-S-Propylcysteine sulfoxide, and how can purity be validated?
Answer: Synthesis typically involves oxidation of the corresponding sulfide precursor. For example, S-2-propenyl-L-cysteine (deoxyalliin) can be oxidized using H2O2 in acetic acid or m-chloroperbenzoic acid (mCPBA) to yield sulfoxides . Reversed-phase high-performance liquid chromatography (RP-HPLC) is critical for isolating enantiomers . Purity validation requires:
- Chromatographic analysis : RP-HPLC with UV detection (e.g., monitoring at 220–254 nm) to resolve diastereomers .
- Spectroscopic characterization : NMR (e.g., ¹H and ¹³C) to confirm stereochemistry and absence of byproducts .
- Elemental analysis : To verify stoichiometric composition .
Q. How can researchers assess the stereochemical stability of this compound under experimental conditions?
Answer: Stability studies should include:
- Temperature-controlled assays : Monitor racemization or isomerization via circular dichroism (CD) spectroscopy at varying temperatures (e.g., 4°C to 37°C) .
- pH-dependent degradation : Use buffered solutions (pH 2–9) with periodic sampling for HPLC analysis to detect sulfoxide-to-sulfide reversion .
- Light exposure tests : UV-vis spectroscopy to track photolytic degradation under standard lab lighting vs. dark controls .
Q. What are the biological relevance and functional assays for studying this compound?
Answer: This compound is structurally analogous to methionine sulfoxide, a substrate for methionine sulfoxide reductases (Msrs) involved in oxidative stress response . Key assays include:
- Enzyme kinetics : Measure reduction rates using purified MsrA or SelR enzymes with NADPH-coupled assays .
- Cellular redox assays : Treat cell cultures (e.g., Saccharomyces cerevisiae) with the compound and quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. How can diastereoselective synthesis of the (R)-sulfoxide isomer be optimized, and what factors influence selectivity?
Answer: Diastereoselectivity depends on:
- Solvent polarity : Polar solvents (e.g., DMF, HOAc) favor (S)-sulfoxide, while co-solvents like iPrOH/EtOH enhance (R)-sulfoxide formation .
- Oxidizing agents : mCPBA in dichloromethane achieves ~2:1 (R:S) selectivity, whereas H2O2 in acetic acid favors (S) .
- Temperature control : Lower temperatures (–20°C) reduce epimerization during synthesis .
Validation : Co-injection with authentic standards in HPLC and NOESY NMR to confirm configuration .
Q. How should contradictory data on sulfoxide reactivity be resolved in kinetic studies?
Answer: Contradictions often arise from:
- Analytical limitations : Ensure UV spectra (e.g., PG-(R)- vs. PG-(S)-sulfoxide) are baseline-separated and use diode-array detectors to confirm peak purity .
- Redox interference : Pre-treat samples with reductants (e.g., DTT) to quench residual oxidizing agents .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from true reactivity differences .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Answer:
- Rodent models : Administer the compound intravenously/orally and collect plasma/tissue samples for LC-MS/MS quantification .
- Drosophila melanogaster : Use SelR knockout strains to assess rescue phenotypes under oxidative stress .
- Data normalization : Correct for endogenous sulfoxide levels using isotope-labeled internal standards (e.g., ¹³C-methionine sulfoxide) .
Q. How can computational methods aid in predicting the redox behavior of this compound?
Answer:
- DFT calculations : Model sulfoxide reduction pathways (e.g., transition states for MsrA-mediated reduction) .
- Molecular docking : Predict binding affinities with MsrA/SelR active sites using software like AutoDock Vina .
- Machine learning : Train models on existing sulfoxide reactivity datasets to predict stability under novel conditions .
Q. What protocols ensure reproducibility in scaled-up synthesis without compromising stereochemical integrity?
Answer:
- Process controls : Use automated reactors with in-line FTIR to monitor oxidation progress and minimize manual handling .
- Crystallization optimization : Screen solvent-antisolvent pairs (e.g., ethanol/water) to isolate enantiopure crystals .
- Batch consistency testing : Implement qNMR for each production batch to verify <2% diastereomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
